N-(6-methyl-3-[(2-methylphenyl)imino]-3,4-dihydro-2(1H)-quinoxalinylidene)-N-(2-methylphenyl)amine
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Overview
Description
N-(6-methyl-3-[(2-methylphenyl)imino]-3,4-dihydro-2(1H)-quinoxalinylidene)-N-(2-methylphenyl)amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core substituted with methyl and amino groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-(6-methyl-3-[(2-methylphenyl)imino]-3,4-dihydro-2(1H)-quinoxalinylidene)-N-(2-methylphenyl)amine typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a quinoxaline derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-(6-methyl-3-[(2-methylphenyl)imino]-3,4-dihydro-2(1H)-quinoxalinylidene)-N-(2-methylphenyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-methyl-3-[(2-methylphenyl)imino]-3,4-dihydro-2(1H)-quinoxalinylidene)-N-(2-methylphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to N-(6-methyl-3-[(2-methylphenyl)imino]-3,4-dihydro-2(1H)-quinoxalinylidene)-N-(2-methylphenyl)amine include other quinoxaline derivatives with different substituents These compounds share a common quinoxaline core but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-methyl-2-N,3-N-bis(2-methylphenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C23H22N4/c1-15-12-13-20-21(14-15)27-23(25-19-11-7-5-9-17(19)3)22(26-20)24-18-10-6-4-8-16(18)2/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
VRKOWXRBFVDDTC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=CC=C3C)NC4=CC=CC=C4C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=CC=C3C)NC4=CC=CC=C4C |
Origin of Product |
United States |
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